6beta-Hydroxy-ethinylestradiol
Overview
Description
6beta-Hydroxy-ethinylestradiol is a derivative of ethinylestradiol . Ethinylestradiol (EE) is an estrogen medication widely used in birth control pills in combination with progestins . It has been used for various indications such as the treatment of menopausal symptoms, gynecological disorders, and certain hormone-sensitive cancers .
Molecular Structure Analysis
The molecular structure of 6beta-Hydroxy-ethinylestradiol can be analyzed using 3D visualization programs like VESTA or Visual Molecular Dynamics (VMD) package . These tools can provide a detailed view of the molecule’s structure.Physical And Chemical Properties Analysis
6beta-Hydroxy-ethinylestradiol has an empirical formula of C20H24O3 and a molecular weight of 312.40 . It is a pharmaceutical analytical impurity (PAI) and should be stored at temperatures between 2-8°C .Scientific Research Applications
Drug Metabolism and Pharmacokinetics
Research has extensively investigated the pharmacokinetic properties of 17α-Ethinylestradiol (EE), highlighting its extensive metabolism through pathways such as sulfation, oxidation, glucuronidation, and the role of Cytochrome P450 (CYP) enzymes in these processes. These studies are critical for understanding drug-drug interactions, especially for oral contraceptives containing ethinylestradiol, and can provide a foundation for examining the specific metabolism of 6beta-Hydroxy-ethinylestradiol and its implications in pharmacokinetic models (Zhang et al., 2007).
Environmental Impact
The presence of ethinylestradiol (EE2) and its metabolites, including potentially 6beta-Hydroxy-ethinylestradiol, in the environment has raised concerns due to their endocrine-disrupting capabilities. Studies have documented the widespread effects of EE2 on fish populations, emphasizing the need for effective wastewater treatment methods to mitigate these impacts. This area of research is crucial for developing strategies to reduce the environmental footprint of synthetic estrogens and understanding the ecological role of their metabolites (Klaic & Jirsa, 2022).
Clinical Implications in Hormonal Therapies
Research on various hormonal therapies, including oral contraceptives and treatments for conditions such as premenstrual dysphoric disorder (PMDD), provides insights into the clinical significance of synthetic estrogens like ethinylestradiol. Understanding the metabolism and pharmacological interactions of these compounds, including their metabolites like 6beta-Hydroxy-ethinylestradiol, is essential for optimizing therapeutic outcomes and minimizing adverse effects. This knowledge contributes to the safe and effective use of hormonal therapies in clinical practice (de Berardis et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(6R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBUZQAUNLRYCT-ZPNQOMQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C[C@H](C4=C3C=CC(=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204867 | |
Record name | 6beta-Hydroxy-ethinylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxy-ethinylestradiol | |
CAS RN |
56324-28-8 | |
Record name | 6beta-Hydroxy-ethinylestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056324288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6beta-Hydroxy-ethinylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6β-Hydroxy Ethynyl Estradiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.BETA.-HYDROXY-ETHINYLESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1W6D0O0CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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